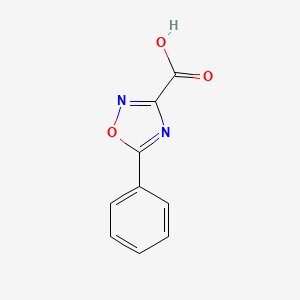

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

概要

説明

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, often involves the use of nitrogen- and oxygen-containing scaffolds . The exact method of synthesis can vary depending on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

1,2,4-Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, can undergo various chemical reactions . The exact reactions and their mechanisms can depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has a molecular weight of 190.16 g/mol . Its physical and chemical properties can be determined using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学的研究の応用

Chemical Genetics and Drug Discovery

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives are instrumental in chemical genetics approaches for the discovery of new drugs and identification of molecular targets. These compounds have been utilized in cell-based assays to identify molecules exhibiting apoptosis-inducing activities, highlighting their potential as anticancer agents. Notably, derivatives of 1,2,4-oxadiazoles, such as 3-aryl-5-aryl-1,2,4-oxadiazoles, have led to the discovery of potential drugs and understanding of signaling pathways in cancer research. Tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR) are among the molecular targets identified using these compounds (Cai, Drewe, & Kasibhatla, 2006).

Supramolecular Chemistry and Binding Interactions

In supramolecular chemistry, 1,2,4-oxadiazol-5-ones, a class related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, are used as binding ligands in non-covalent complexes. They have shown the ability to form stable hydrogen-bonded complexes with receptor molecules, exemplified by the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base. This interaction has been characterized using techniques such as X-ray crystallography and 1H NMR, demonstrating the potential of these compounds in designing new molecular recognition systems (Reichert, Fröhlich, Ferguson, & Kraft, 2001).

Synthesis and Material Development

The derivatives of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid are used extensively in synthetic chemistry for the development of new materials. For instance, they have been involved in the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds, which are relevant in the development of novel materials with specific properties. These compounds have shown potential in various applications, including the formation of γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).

Biological Studies and Drug Design

In biological studies, 1,2,4-oxadiazole derivatives, closely related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These studies have provided insights into their interaction with biological targets such as cyclooxygenase-2 enzyme, showcasing their potential as therapeutic agents. For instance, a series of N-phenyl anthranilic acid-based 1,3,4-oxadiazoles have been synthesized and shown to interact effectively with the COX-2 receptor (Bala, Kamboj, Saini, & Prasad, 2013).

Safety And Hazards

将来の方向性

The future directions for research on 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and related compounds could include further studies on their synthesis, properties, and potential applications . This could involve the development of new synthetic methods, the exploration of new chemical reactions, and the investigation of their potential uses in various fields .

特性

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWZBUNNSOZSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618270 | |

| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

CAS RN |

37937-62-5 | |

| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

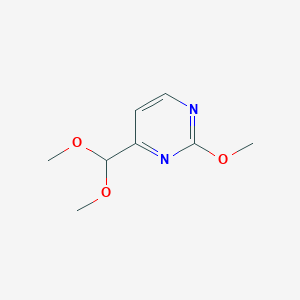

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)